
a-D-Mannopyranosyl fluoride, tetrabenzoate
Overview
Description
a-D-Mannopyranosyl fluoride, tetrabenzoate is a chemical compound with the molecular formula C34H27FO9 and a molecular weight of 598.58 g/mol . It is a derivative of mannose, a simple sugar, and is characterized by the presence of fluoride and benzoate groups. This compound is often used in various chemical and biological research applications due to its unique properties.
Preparation Methods
The synthesis of a-D-Mannopyranosyl fluoride, tetrabenzoate typically involves the reaction of mannose derivatives with fluoride and benzoate reagents. . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
a-D-Mannopyranosyl fluoride, tetrabenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other derivatives with altered functional groups.
Substitution: The fluoride and benzoate groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Overview
α-D-Mannopyranosyl fluoride, tetrabenzoate is a fluorinated carbohydrate that serves as a versatile glycosyl donor in synthetic organic chemistry. Its unique structure, characterized by a fluorine atom and multiple benzoyl groups attached to an α-D-mannopyranosyl unit, enhances its reactivity in glycosylation reactions. This compound has garnered attention for its potential applications in glycoscience, biochemistry, and medicinal chemistry.
Applications in Glycosylation Reactions
α-D-Mannopyranosyl fluoride, tetrabenzoate is primarily utilized as a glycosyl donor in the synthesis of complex carbohydrates. Its applications include:
- Glycosidic Bond Formation : It can react with alcohols and other nucleophiles to form glycosidic bonds, which are essential for constructing oligosaccharides and polysaccharides.
- Synthesis of Glycoconjugates : The compound can be employed in the synthesis of glycoconjugates, which are important for studying cell signaling and interactions in biological systems .
Interaction Studies with Enzymes
Research has demonstrated that α-D-mannopyranosyl fluoride derivatives can interact with glycoside hydrolases. For example, studies have shown that derivatives can act as inhibitors of enzymes like α-glucosidase. These interactions are crucial for understanding enzyme mechanisms and developing enzyme inhibitors for therapeutic purposes .
Synthesis of Polyfluorinated Carbohydrates
Fluorinated carbohydrates have found numerous applications in the glycosciences. The unique properties conferred by fluorination allow for the development of novel compounds with potential biological activities. For instance, α-D-mannopyranosyl fluoride has been used to synthesize polyfluorinated analogs that exhibit enhanced stability and reactivity compared to their non-fluorinated counterparts .
Inhibitory Activity on Glycoside Hydrolases
In a study focusing on allylic cyclitols as covalent inhibitors of glycoside hydrolases, compounds similar to α-D-mannopyranosyl fluoride were evaluated for their inhibitory activity against yeast α-glucosidase. The results indicated that these compounds could effectively inhibit enzyme activity, providing insights into their potential as therapeutic agents .
Comparative Data Table
Compound Name | Structure Type | Unique Features |
---|---|---|
2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl fluoride | Acetylated derivative | Higher solubility; used in similar glycosylation reactions |
2-deoxy-2-fluoro-α-D-glucopyranosyl fluoride | Glucose derivative | Variation in sugar backbone influences biological activity |
2-deoxy-2-fluoro-maltosyl fluoride | Maltose derivative | Investigated as an inactivator of α-glycosidase enzymes |
Mechanism of Action
The mechanism by which a-D-Mannopyranosyl fluoride, tetrabenzoate exerts its effects involves its interaction with specific molecular targets and pathways. The fluoride and benzoate groups play a crucial role in its reactivity and binding affinity to enzymes and other biomolecules. These interactions can modulate various biochemical pathways, leading to the desired effects in research and industrial applications .
Comparison with Similar Compounds
a-D-Mannopyranosyl fluoride, tetrabenzoate can be compared with other similar compounds such as:
- a-D-Glucopyranosyl fluoride, tetrabenzoate
- a-D-Galactopyranosyl fluoride, tetrabenzoate
These compounds share similar structural features but differ in the sugar moiety, which can influence their reactivity and applications. The unique combination of mannose, fluoride, and benzoate groups in this compound makes it particularly valuable for specific research and industrial purposes .
Biological Activity
α-D-Mannopyranosyl fluoride, tetrabenzoate is a glycosyl fluoride derivative characterized by its unique structural features, including a fluorine atom and multiple benzoyl groups attached to an α-D-mannopyranosyl unit. This compound is notable for its potential applications in biochemical research and synthetic chemistry, particularly as a glycosyl donor in glycosylation reactions. The biological activity of this compound, while not extensively documented, can be inferred from related studies on glycosyl fluorides and their interactions with various biological systems.
Chemical Structure
The IUPAC name for α-D-Mannopyranosyl fluoride, tetrabenzoate is [(2R,3R,4S,5S,6R)-3,4,5-tribenzoyloxy-6-fluorooxan-2-yl] 2-benzoylbenzoate. Its molecular structure includes a pyranose ring and multiple functional groups that enhance its reactivity.
Enzyme Inhibition Studies
Recent studies have focused on the inhibitory effects of various glycosyl fluorides on glycoside hydrolases. For example:
- Inhibition of Yeast α-Glucosidase : Compounds structurally related to α-D-Mannopyranosyl fluoride were tested against yeast α-glucosidase. The results indicated that these compounds could effectively inhibit enzyme activity through covalent binding mechanisms .
Entry | Compound | |||
---|---|---|---|---|
1 | 1 | 174 ± 28 | 84 ± 19 | 2070 ± 570 |
2 | 1' | 0.91 ± 0.06 | 570 ± 90 | 1.59 ± 0.27 |
3 | 2 | 16.6 ± 0.9 | 96 ± 22 | 173 ± 49 |
4 | 3 | 1.41 ± 0.08 | 289 ± 47 | 4.87 ± 1.06 |
These findings suggest that the structural characteristics of glycosyl fluorides significantly influence their inhibitory potency against specific enzymes.
Synthesis and Applications
The synthesis of α-D-Mannopyranosyl fluoride derivatives has been explored extensively due to their utility in glycoscience:
Properties
IUPAC Name |
[(2R,3R,4S,5S,6R)-3,4,5-tribenzoyloxy-6-fluorooxan-2-yl]methyl benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H27FO9/c35-30-29(44-34(39)25-19-11-4-12-20-25)28(43-33(38)24-17-9-3-10-18-24)27(42-32(37)23-15-7-2-8-16-23)26(41-30)21-40-31(36)22-13-5-1-6-14-22/h1-20,26-30H,21H2/t26-,27-,28+,29+,30+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVCLZCQOHOGFK-ZNOUKXQUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)F)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)F)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H27FO9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201230054 | |
Record name | α-D-Mannopyranosyl fluoride, 2,3,4,6-tetrabenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201230054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3825-18-1 | |
Record name | α-D-Mannopyranosyl fluoride, 2,3,4,6-tetrabenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3825-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-D-Mannopyranosyl fluoride, 2,3,4,6-tetrabenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201230054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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